molecular formula C28H31N5O5S B14116164 1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide

1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No.: B14116164
M. Wt: 549.6 g/mol
InChI Key: WBLAEDWZTWAVOC-UHFFFAOYSA-N
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Description

1’-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2H-1,3-benzodioxol-5-ylmethyl intermediate, which is then reacted with various reagents to form the final product. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1’-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Properties

Molecular Formula

C28H31N5O5S

Molecular Weight

549.6 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C28H31N5O5S/c29-26(36)28(32-10-2-1-3-11-32)8-12-31(13-9-28)24(34)19-5-6-20-21(15-19)30-27(39)33(25(20)35)16-18-4-7-22-23(14-18)38-17-37-22/h4-7,14-15H,1-3,8-13,16-17H2,(H2,29,36)(H,30,39)

InChI Key

WBLAEDWZTWAVOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6)C(=O)N

Origin of Product

United States

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